molecular formula C25H23ClN2O3 B11569564 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide

Cat. No.: B11569564
M. Wt: 434.9 g/mol
InChI Key: WOBOKOFYAJJWDI-UHFFFAOYSA-N
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Description

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a chlorophenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide typically involves multiple stepsThe phenyl group is then attached, and finally, the chlorophenoxy acetamide moiety is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but generally, the compound may modulate the activity of its targets, leading to the desired effect .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide is unique due to its specific structural features, such as the combination of a benzoxazole ring with a chlorophenoxy acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C25H23ClN2O3/c1-3-16(2)18-10-13-23-21(14-18)28-25(31-23)17-8-11-19(12-9-17)27-24(29)15-30-22-7-5-4-6-20(22)26/h4-14,16H,3,15H2,1-2H3,(H,27,29)

InChI Key

WOBOKOFYAJJWDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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